N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
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Description
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N7OS and its molecular weight is 395.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to the specified chemical structure have been synthesized and evaluated for their biological activities. For instance, a study on novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents, highlighting the relevance of such compounds in therapeutic research (Rahmouni et al., 2016). These derivatives were synthesized through a series of reactions starting from aminopyrazole compounds, leading to the creation of various bioactive molecules.
Antimicrobial Applications
Further extending the application domain, certain thienopyrimidine derivatives have been synthesized and shown to possess pronounced antimicrobial activities (Bhuiyan et al., 2006). The synthetic pathway involved the reaction of heteroaromatic o-aminonitrile with specific esters, leading to the formation of compounds with significant bioactivity, showcasing the versatility of this compound class in addressing microbial resistance.
Properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-25-13-23-24-19(25)28-8-7-20-18(27)15-10-26(11-15)17-9-16(21-12-22-17)14-5-3-2-4-6-14/h2-6,9,12-13,15H,7-8,10-11H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFNYPNCDMLQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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